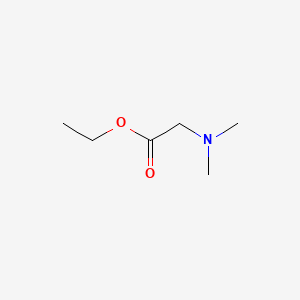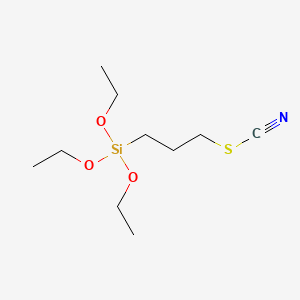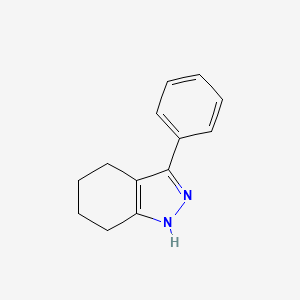
环己烯硫醚
描述
Cyclohexene sulfide, also known as 7-thiabicyclo[4.1.0]heptane, is an organic compound with the molecular formula C6H10S. It is a colorless to pale yellow liquid with a characteristic sulfur-like odor. This compound is notable for its unique bicyclic structure, which includes a sulfur atom integrated into a cyclohexene ring .
科学研究应用
Cyclohexene sulfide has a wide range of applications in scientific research:
作用机制
Target of Action
Cyclohexene sulfide is a versatile compound used in various applications, including compound synthesis, as a lubricant, and as a fuel additive . .
Mode of Action
It has been utilized to investigate the mechanisms of action of different enzymes, unravel the structure and functionality of proteins, and study dna structure .
Biochemical Pathways
For instance, microbial dissimilatory sulfur metabolism utilizing dissimilatory sulfite reductases (Dsr) has influenced the biochemical sulfur cycle during Earth’s history . .
Pharmacokinetics
Its physical properties such as boiling point (55-58 °c/12 mmhg) and refractive index (n20/d 1527) have been reported . These properties could potentially influence its bioavailability, but more research is needed to confirm this.
Result of Action
It has been used in the study of various biochemical processes, suggesting that it may have some influence on these processes .
Action Environment
It is known that it should be stored at temperatures between 2-8°c , suggesting that temperature could potentially influence its stability.
生化分析
Biochemical Properties
Cyclohexene sulfide plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with glutathione peroxidase, an enzyme that functions as an antioxidant by reducing harmful peroxides in living organisms . The interaction between cyclohexene sulfide and glutathione peroxidase involves the formation of a selenenyl sulfide adduct, which is crucial for the enzyme’s catalytic cycle . Additionally, cyclohexene sulfide can undergo oxidation reactions, forming various derivatives that may interact with other biomolecules .
Cellular Effects
Cyclohexene sulfide has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, cyclohexene sulfide can modulate the activity of certain transcription factors, leading to changes in gene expression . It also impacts cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through different pathways . These effects can vary depending on the cell type and the concentration of cyclohexene sulfide.
Molecular Mechanism
The molecular mechanism of cyclohexene sulfide involves its interactions with biomolecules at the molecular level. Cyclohexene sulfide can bind to specific sites on enzymes, leading to either inhibition or activation of their catalytic activity . For example, it can inhibit the activity of certain oxidases by forming covalent bonds with the active site residues . Additionally, cyclohexene sulfide can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions are crucial for understanding the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cyclohexene sulfide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that cyclohexene sulfide can undergo oxidation and other chemical transformations, leading to the formation of various degradation products . These products may have different biochemical properties and can affect cellular processes in distinct ways. Long-term exposure to cyclohexene sulfide in in vitro and in vivo studies has revealed its potential to cause changes in cellular function over time .
Dosage Effects in Animal Models
The effects of cyclohexene sulfide vary with different dosages in animal models. At low doses, cyclohexene sulfide may have minimal or beneficial effects on cellular function . At higher doses, it can exhibit toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a certain dosage level triggers significant changes in cellular processes . Understanding the dosage-dependent effects of cyclohexene sulfide is crucial for its safe and effective use in various applications.
Metabolic Pathways
Cyclohexene sulfide is involved in several metabolic pathways, including those related to sulfur metabolism . It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels . The involvement of cyclohexene sulfide in these pathways highlights its importance in cellular metabolism and its potential impact on overall biochemical processes.
Transport and Distribution
The transport and distribution of cyclohexene sulfide within cells and tissues are influenced by various factors. Cyclohexene sulfide can interact with transporters and binding proteins, affecting its localization and accumulation . For example, it may be transported across cell membranes by specific transporters, leading to its distribution in different cellular compartments . Understanding the transport and distribution mechanisms of cyclohexene sulfide is essential for elucidating its overall biochemical effects.
Subcellular Localization
Cyclohexene sulfide exhibits specific subcellular localization patterns that influence its activity and function. It can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For instance, cyclohexene sulfide may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins . The subcellular localization of cyclohexene sulfide is crucial for understanding its role in cellular processes and its overall biochemical effects.
准备方法
Synthetic Routes and Reaction Conditions: Cyclohexene sulfide can be synthesized through the reaction of cyclohexene with sulfur dichloride (SCl2) in the presence of a base such as pyridine. The reaction typically proceeds at room temperature and yields cyclohexene sulfide along with hydrogen chloride (HCl) as a byproduct .
Industrial Production Methods: In industrial settings, cyclohexene sulfide is produced by the catalytic hydrogenation of cyclohexene oxide in the presence of sulfur. This method involves the use of a metal catalyst such as palladium or platinum to facilitate the reaction under controlled temperature and pressure conditions .
Types of Reactions:
Oxidation: Cyclohexene sulfide can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: Reduction of cyclohexene sulfide can yield cyclohexane and hydrogen sulfide (H2S).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), meta-chloroperoxybenzoic acid (mCPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., chlorine, bromine), amines (e.g., methylamine)
Major Products Formed:
Oxidation: Cyclohexene sulfoxide, cyclohexene sulfone
Reduction: Cyclohexane, hydrogen sulfide (H2S)
Substitution: Various substituted cyclohexenes depending on the nucleophile used
相似化合物的比较
- Thiirane
- Thiophene
- Sulfolane
- Tetrahydrothiophene
Cyclohexene sulfide’s unique properties and wide range of applications make it a valuable compound in both scientific research and industrial processes.
属性
IUPAC Name |
7-thiabicyclo[4.1.0]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10S/c1-2-4-6-5(3-1)7-6/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQWJNIJNYRPOAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00951265 | |
| Record name | 7-Thiabicyclo[4.1.0]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00951265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
286-28-2 | |
| Record name | 7-Thiabicyclo[4.1.0]heptane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=286-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Epithiocyclohexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000286282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexene sulfide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59716 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Thiabicyclo[4.1.0]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00951265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-epithiocyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.463 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















